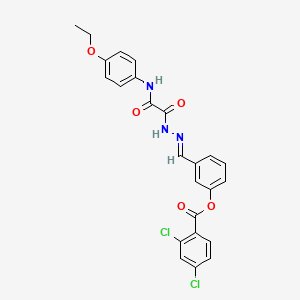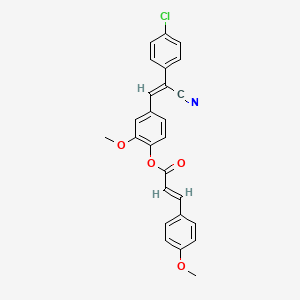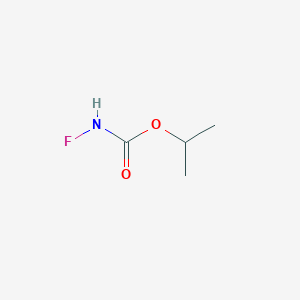
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(3-(Benzyloxy)benzylidène)hydrazino)-2-oxoéthyl)décanamide est un composé organique complexe appartenant à la classe des hydrazones. Les hydrazones sont caractérisées par la présence d'une double liaison carbone-azote (C=N) et sont connues pour leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-(2-(3-(Benzyloxy)benzylidène)hydrazino)-2-oxoéthyl)décanamide implique généralement un processus en plusieurs étapes. Une méthode courante consiste à faire réagir un dérivé de benzaldéhyde avec de l'hydrate d'hydrazine pour former l'hydrazone intermédiaire. Cet intermédiaire est ensuite mis à réagir avec un chlorure de décanoyle pour obtenir le produit final. Les conditions réactionnelles impliquent souvent l'utilisation d'éthanol comme solvant et peuvent nécessiter un chauffage pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final peut impliquer des techniques telles que la recristallisation ou la chromatographie pour assurer une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-(2-(3-(Benzyloxy)benzylidène)hydrazino)-2-oxoéthyl)décanamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en une amine.
Substitution : Le groupe benzylidène peut subir des réactions de substitution avec divers nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions douces pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à divers dérivés substitués du composé d'origine.
Applications De Recherche Scientifique
N-(2-(2-(3-(Benzyloxy)benzylidène)hydrazino)-2-oxoéthyl)décanamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules plus complexes.
Médecine : La recherche est en cours pour explorer son potentiel comme agent anticancéreux en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du N-(2-(2-(3-(Benzyloxy)benzylidène)hydrazino)-2-oxoéthyl)décanamide implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, son activité antimicrobienne peut être due à l'inhibition d'enzymes clés impliquées dans la synthèse de la paroi cellulaire bactérienne .
Mécanisme D'action
The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-(2-(3-(Benzyloxy)benzylidène)hydrazino)-N-(2-méthoxyphényl)-2-oxoacétamide : Ce composé a une structure similaire, mais avec un groupe méthoxy au lieu d'un groupe décanamide.
N-(2-(2-(3-(Benzyloxy)benzylidène)hydrazino)-N-(1-naphtyl)-2-oxoacétamide : Ce composé présente un groupe naphtyle, qui peut conférer des activités biologiques différentes.
Unicité
N-(2-(2-(3-(Benzyloxy)benzylidène)hydrazino)-2-oxoéthyl)décanamide est unique en raison de sa structure spécifique, qui combine une partie hydrazone avec une longue chaîne aliphatique.
Propriétés
Numéro CAS |
767310-47-4 |
|---|---|
Formule moléculaire |
C26H35N3O3 |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]decanamide |
InChI |
InChI=1S/C26H35N3O3/c1-2-3-4-5-6-7-11-17-25(30)27-20-26(31)29-28-19-23-15-12-16-24(18-23)32-21-22-13-9-8-10-14-22/h8-10,12-16,18-19H,2-7,11,17,20-21H2,1H3,(H,27,30)(H,29,31)/b28-19+ |
Clé InChI |
SYPHBKPACAWLHL-TURZUDJPSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)
![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)



![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)


